molecular formula H2O4P- B1203007 Phosphate, dihydrogen CAS No. 14066-20-7

Phosphate, dihydrogen

Cat. No.: B1203007
CAS No.: 14066-20-7
M. Wt: 96.987 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrogen phosphate (H₂PO₄⁻) is a monovalent anion derived from phosphoric acid (H₃PO₄) through the loss of two protons. It is a key component in numerous inorganic salts and organic esters, playing critical roles in industrial, biological, and chemical processes. Common inorganic salts include sodium dihydrogen phosphate (NaH₂PO₄) and potassium dihydrogen phosphate (KH₂PO₄), which exist in hydrated (e.g., NaH₂PO₄·2H₂O) or anhydrous forms . These compounds are widely used as buffering agents, food additives, and fertilizers due to their pH-stabilizing properties . Organic derivatives, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), are utilized in dental adhesives and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrogenphosphate can be synthesized through the neutralization of phosphoric acid (H₃PO₄) with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution and can be represented as follows:

H3PO4+NaOHNaH2PO4+H2O\text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} H3​PO4​+NaOH→NaH2​PO4​+H2​O

Industrial Production Methods

Industrial production of dihydrogenphosphate often involves the reaction of phosphoric acid with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The process is carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Acid-Base Equilibria

Dihydrogen phosphate is an intermediate in the multistep conversion of phosphoric acid to phosphate :

  • It can act as a conjugate base to phosphoric acid.

  • It can act as a conjugate acid to the phosphate ion.

  • This means dihydrogen phosphate can be both a hydrogen donor and acceptor .

The disassociation constants are shown in the table below :

EquilibriumDisassociation constant, pK~a~
H3PO4H2PO4+H+H_3PO_4\rightleftharpoons H_2PO_4^-+H^+pK~a1~ = 2.14
H2PO4HPO42+H+H_2PO_4^-\rightleftharpoons HPO_4^{2-}+H^+pK~a2~ = 7.20
HPO42PO43+H+HPO_4^{2-}\rightleftharpoons PO_4^{3-}+H^+pK~a3~ = 12.37

Reactions in Aqueous Solution

In aqueous solutions, the dihydrogen phosphate ion participates in the following reactions2:

  • H2PO4(aq)+H2O(l)HPO42(aq)+H3O+(aq)H_2PO_4^−(aq)+H_2O(l)\rightleftharpoons HPO_4^{2−}(aq)+H_3O^+(aq) with K=6.2×108K=6.2\times 10^{−8}

  • H2PO4(aq)+H2O(l)H3PO4(aq)+OH(aq)H_2PO_4^−(aq)+H_2O(l)\rightleftharpoons H_3PO_4(aq)+OH^−(aq) with K=1.6×107K=1.6\times 10^{−7}

In the reaction H2PO4(aq)+H2O(l)HPO42(aq)+H3O+(aq)H_2PO_4^−(aq)+H_2O(l)\rightarrow HPO_4^{2−}(aq)+H_3O^+(aq), H2PO4(aq)H_2PO_4^−(aq) acts as an acid and H2O(l)H_2O(l) acts as a base .

Formation of Salts

Each of the phosphate ions, including H2PO4H_2PO_4^-, may form salts with one or more positive ions . Some examples include :

  • Ammonium dihydrogen phosphate (NH4)(H2PO4)(NH_4)(H_2PO_4)

  • Monocalcium phosphate Ca(H2PO4)2Ca(H_2PO_4)_2

Triphosphate Reactions

Triphosphate can be transformed into diphosphate and orthophosphate through the following reaction, which is catalyzed by Triphosphate phosphohydrolase :

  • Triphosphate + H2OH_2O <=> Diphosphate + Orthophosphate (PiP_i)

Pyrophosphate Reactions

Diphosphate can be transformed into orthophosphate through the following reaction, which is catalyzed by diphosphate phosphohydrolase :

  • Diphosphate + H2OH_2O <=> 2Orthophosphate

The pyrophosphate (diphosphate) anion (P2O74P_2O_7^{4-}) is an acid anhydride of phosphate. In aqueous solutions, it hydrolyzes into inorganic phosphate, unless EC 3.6.1.1 is present :

  • This hydrolysis effectively renders the cleavage of ATP to AMP and PPiPP_i ultimately irreversible.

  • Biochemical reactions coupled to this hydrolysis are irreversible as well, unless EC 3.6.1.1 is present.

Scientific Research Applications

Agricultural Applications

Fertilizers and Nutrient Supply

  • Dihydrogen phosphate compounds are widely used as fertilizers to enhance soil nutrient content. Potassium dihydrogen phosphate (KH₂PO₄) is particularly effective in providing essential nutrients like potassium and phosphorus, which are crucial for plant growth. It helps improve crop yield and quality by promoting root development and flowering .
  • Case Study: A study demonstrated that the application of potassium dihydrogen phosphate significantly increased the yield of winter wheat by enhancing nutrient uptake and improving soil health through the stimulation of beneficial microorganisms .

Pest Control

  • Potassium dihydrogen phosphate also serves as a fungicide, effectively preventing diseases such as powdery mildew in crops like fruits and vegetables. Its application helps reduce reliance on synthetic pesticides, contributing to sustainable agricultural practices .

Pharmaceutical Applications

Therapeutic Uses

  • Dihydrogen phosphate compounds are utilized in pharmaceuticals, particularly as laxatives and buffering agents. Sodium dihydrogen phosphate is commonly used in gastroenterology for bowel preparation before medical procedures .
  • Case Study: The combination of sodium phosphates with other medications has shown to enhance therapeutic effects for conditions such as inflammation and ulcers, indicating its importance in combination therapy .

Food Processing Applications

Emulsifying Agents

  • In food processing, dihydrogen phosphates function as emulsifying agents, helping to stabilize mixtures that would otherwise separate. This property is vital in products like dressings and sauces .
  • Additionally, they act as leavening agents in baked goods, contributing to the texture and volume of products by aiding yeast expansion during fermentation .

Preservation

  • Dihydrogen phosphates are employed as surface-activating agents to prevent spoilage and extend shelf life by maintaining freshness in processed foods .

Material Science Applications

Refractory Materials

  • Aluminum dihydrogen phosphate is used in the production of refractory materials due to its high-temperature resistance and insulation properties. It is incorporated into ceramics, glass, and coatings to enhance durability under extreme conditions .
  • Case Study: The addition of aluminum dihydrogen phosphate to ceramic formulations has been shown to improve compressive strength and thermal stability, making it suitable for applications in high-temperature environments .

Catalysis

  • Dihydrogen phosphate compounds serve as catalysts in various chemical reactions, including dehydration processes. Their catalytic properties facilitate efficient chemical transformations in industrial applications .

Summary of Key Properties and Applications

CompoundPrimary UseKey Benefits
Potassium Dihydrogen PhosphateFertilizerEnhances crop yield; fungicidal properties
Sodium Dihydrogen PhosphatePharmaceuticalLaxative; buffering agent
Aluminum Dihydrogen PhosphateRefractory materialsHigh-temperature resistance; insulation

Mechanism of Action

Dihydrogenphosphate exerts its effects primarily through its role as a buffering agent. It helps maintain pH stability in various biological and chemical systems by donating or accepting protons. In biological systems, it interacts with enzymes and other proteins to regulate metabolic pathways and cellular functions .

Comparison with Similar Compounds

Inorganic Dihydrogen Phosphate Salts

Sodium Dihydrogen Phosphate vs. Potassium Dihydrogen Phosphate

Property Sodium Dihydrogen Phosphate (NaH₂PO₄) Potassium Dihydrogen Phosphate (KH₂PO₄)
Formula NaH₂PO₄·2H₂O (dihydrate) KH₂PO₄ (anhydrous)
pH in Solution ~4.5 (1% aqueous solution) ~4.2–4.5 (1% aqueous solution)
Applications Food preservative, buffer in pharmaceuticals Fertilizers, optical crystals (KDP), lab buffers
Thermal Stability Decomposes above 200°C Stable up to 400°C
Solubility (g/100g H₂O) 57.7 (20°C) 22.6 (20°C)

Key Differences :

  • Sodium salts are more hygroscopic and soluble in water, making them preferable in food and pharmaceutical industries .
  • Potassium salts exhibit higher thermal stability, suited for high-temperature applications like optical materials .

Dihydrogen Phosphate vs. Monohydrogen Phosphate (HPO₄²⁻)

Property Dihydrogen Phosphate (H₂PO₄⁻) Monohydrogen Phosphate (HPO₄²⁻)
Charge −1 −2
Dominant pH Range 4–6 (acidic to neutral) 7–9 (neutral to alkaline)
Buffer Role Acidic buffer component Alkaline buffer component
Example Compound NaH₂PO₄ (sodium dihydrogen phosphate) Na₂HPO₄ (disodium hydrogen phosphate)

Functional Contrast :

  • H₂PO₄⁻ dominates in acidic solutions, while HPO₄²⁻ is prevalent in alkaline conditions. Mixtures of both form phosphate buffer systems (pH 6–8) .

Organic Dihydrogen Phosphate Esters

10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP) vs. Dihydroxyacetone Phosphate (DHAP)

Property MDP DHAP
Structure Methacrylate-linked phosphate ester Glycerol derivative with phosphate
Applications Dental adhesives, metal coordination Glycolysis intermediate, assay kits
Analytical Methods ³¹P NMR, pH-dependent reactivity Fluorometric assays, enzymatic analysis
Biological Role Synthetic adhesion promoter Central metabolite in lipid synthesis

Research Findings :

  • MDP forms stable bonds with calcium in dental applications, but its reactivity varies with solvent polarity and pH .
  • DHAP is quantified fluorometrically in biological samples, with detection limits as low as 0.1 µM .

Hydration State Variations

Compound Hydration Form Key Characteristics
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O) Higher solubility, used in food industry
Anhydrous (NaH₂PO₄) Preferred in moisture-sensitive reactions
Magnesium Hydrogen Phosphate Trihydrate (MgHPO₄·3H₂O) Low solubility, used as dietary supplement

Biological Activity

Dihydrogen phosphate, represented chemically as H2PO4\text{H}_2\text{PO}_4^-, is a significant anion in biological systems, playing crucial roles in cellular metabolism, energy transfer, and signaling pathways. This article delves into the biological activity of dihydrogen phosphate, focusing on its effects, mechanisms, and relevant case studies.

Overview of Dihydrogen Phosphate

Dihydrogen phosphate is formed when phosphoric acid donates two protons. It is commonly found in biological systems as part of ATP (adenosine triphosphate), which is essential for energy transfer in cells. Additionally, it serves as a buffer in physiological pH regulation.

Biological Functions

  • Energy Metabolism : Dihydrogen phosphate is integral to ATP synthesis. During cellular respiration, the conversion of ADP (adenosine diphosphate) to ATP involves the phosphorylation of ADP with inorganic phosphate (Pi), which can be derived from dihydrogen phosphate.
  • Signal Transduction : It acts as a signaling molecule in various pathways. For instance, dihydrogen phosphate can influence the activity of certain kinases and phosphatases, thereby modulating cellular responses to external stimuli.
  • Nucleotide Synthesis : Dihydrogen phosphate is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This is critical for cell division and growth.

Case Study 1: Thermal Stability of Recombinant Proteins

A study investigated the effects of choline dihydrogen phosphate (CDHP) on the thermal stability of recombinant human IL-2 (rhIL-2). The results showed that formulations containing CDHP significantly increased the thermal midpoint (T_m) of rhIL-2 by 12.5°C compared to basic buffer solutions. However, there was a notable decrease in biological activity at higher concentrations of CDHP (30mM), indicating a complex relationship between stability and activity .

ConditionT_m (°C)Biological Activity Loss (%)
Control61.70
30 mM CDHP60.210
680 mM CDHP74.2Significant loss

Case Study 2: Gene Regulation via G-Quadruplex Destabilization

Research has shown that choline dihydrogen phosphate can destabilize G-quadruplex structures within cells, enhancing gene expression related to aggressive breast cancer cells (MDA-MB-231). This suggests a potential therapeutic application for regulating disease-related genes . The destabilization effect was quantified through thermodynamic parameters:

G-Quadruplex TypeΔH° (kcal/mol)ΔG° (kcal/mol)T_m (°C)
2G4-45.1-3.160.3
3G4-28.70.1>90
Choline DHP-45.11.725.6

Dihydrogen phosphate's biological activity can be attributed to several mechanisms:

  • Buffering Capacity : It helps maintain pH homeostasis in cells, which is vital for enzyme function.
  • Nucleotide Pool Regulation : By participating in nucleotide synthesis, it ensures adequate supply for DNA and RNA production.
  • Enzyme Activation : It activates various enzymes involved in metabolic pathways through phosphorylation.

Q & A

Basic Research Questions

Q. How can I ensure the purity of sodium dihydrogen phosphate reagents for buffer preparation in biochemical assays?

  • Methodological Answer: Use ACS reagent-grade sodium dihydrogen phosphate and verify purity via titration (acid-base or complexometric) and spectroscopic methods (e.g., FT-IR for structural confirmation). Cross-check with USP/NF specifications, which require ≥99.5% purity for anhydrous forms and strict limits on heavy metals . For hydrated forms (e.g., NaH₂PO₄·2H₂O), thermogravimetric analysis (TGA) can confirm water content. Store reagents in desiccators to prevent hydration/dehydration .

Q. What are the best practices for preparing phosphate buffer solutions with precise pH control?

  • Methodological Answer: Use the Henderson-Hasselbalch equation to calculate molar ratios of H₂PO₄⁻/HPO₄²⁻. Calibrate pH meters with NIST-traceable standards (e.g., pH 4.01, 7.00). For biological applications, prepare buffers in ultrapure water (18.2 MΩ·cm resistivity) and filter-sterilize (0.22 μm). Validate buffer performance using fluorometric assays (e.g., DHAP assay protocols ) or enzymatic stability tests. Document ionic strength adjustments (e.g., NaCl addition) to mimic physiological conditions .

Q. How do I resolve discrepancies in phosphate quantification results between colorimetric and ICP-OES methods?

  • Methodological Answer: Discrepancies often arise from matrix interference (e.g., organic compounds in colorimetry) or incomplete acid digestion for ICP-OES. Perform spike recovery tests with certified reference materials (CRMs). For colorimetric methods (e.g., molybdenum-blue), use ascorbic acid to reduce interference from arsenate or silicate . For ICP-OES, validate digestion protocols (e.g., HNO₃/HClO₄ at 180°C) to ensure complete phosphate liberation .

Advanced Research Questions

Q. How can I design experiments to study the thermodynamic stability of dihydrogen phosphate in high-temperature aqueous systems?

  • Methodological Answer: Use high-pressure reactors with in-situ pH and temperature probes. Monitor H₂PO₄⁻ decomposition to HPO₄²⁻ or PO₄³⁻ via Raman spectroscopy or ion chromatography. Apply the Pitzer model to calculate activity coefficients under non-ideal conditions. Reference synchrotron-based X-ray diffraction data (e.g., phase transitions in hydrates ) to correlate structural changes with stability .

Q. What advanced statistical approaches are recommended for analyzing contradictory phosphate adsorption data in heterogeneous environmental samples?

  • Methodological Answer: Employ multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., organic matter, competing ions). Use Bayesian hierarchical modeling to account for spatial/temporal variability. Validate models with cross-validation (k-fold) and compare AIC/BIC values. For kinetic inconsistencies, apply time-resolved ATR-FTIR to differentiate surface adsorption vs. precipitation mechanisms .

Q. How can I integrate computational chemistry to predict dihydrogen phosphate interactions in biological membranes?

  • Methodological Answer: Perform density functional theory (DFT) calculations to model H₂PO₄⁻ binding with phospholipid headgroups (e.g., phosphatidylcholine). Use molecular dynamics (MD) simulations (CHARMM or AMBER force fields) to study diffusion across lipid bilayers. Validate predictions with experimental data from NMR (³¹P chemical shifts) or Langmuir trough measurements .

Q. Method Development & Validation

Q. What protocols ensure reproducibility in fluorometric assays for dihydrogen phosphate in complex matrices (e.g., serum)?

  • Methodological Answer: Pre-treat samples with protein precipitation (e.g., acetonitrile) and centrifugal filtration (10 kDa cutoff). Optimize reagent concentrations (e.g., enzyme-coupled NADH systems ) to avoid substrate inhibition. Include internal standards (e.g., deuterated phosphate) for LC-MS/MS validation. Report limits of detection (LOD) and quantification (LOQ) using IUPAC guidelines .

Q. How do I address crystallographic challenges in characterizing anhydrous vs. hydrated dihydrogen phosphate salts?

  • Methodological Answer: Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize disorder. For hydrates, employ neutron diffraction to resolve hydrogen positions. Compare experimental results with Cambridge Structural Database (CSD) entries. Analyze thermal expansion coefficients via variable-temperature XRD to detect phase transitions .

Q. Interdisciplinary Applications

Q. What strategies improve the sensitivity of phosphate detection in microfluidic environmental sensors?

  • Methodological Answer: Functionalize sensor surfaces with phosphate-binding moieties (e.g., La³⁺-doped polymers). Integrate nanomaterials (e.g., graphene oxide) for signal amplification. Use microfluidic mixing to enhance reaction kinetics. Validate with field samples spiked with known phosphate concentrations and compare with standard methods (e.g., ISO 6878) .

Q. How can dihydrogen phosphate be utilized in synthesizing metastable materials for energy storage?

  • Methodological Answer:
    Explore solvothermal synthesis with H₂PO₄⁻ as a structure-directing agent. Characterize intermediates with in-situ XRD and TGA-DSC. Test electrochemical performance (cyclic voltammetry, EIS) in Li-ion or Na-ion batteries. Reference phase diagrams from CALPHAD databases to predict stability .

Properties

CAS No.

14066-20-7

Molecular Formula

H2O4P-

Molecular Weight

96.987 g/mol

IUPAC Name

dihydrogen phosphate

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1

InChI Key

NBIIXXVUZAFLBC-UHFFFAOYSA-M

SMILES

OP(=O)(O)[O-]

Canonical SMILES

OP(=O)(O)[O-]

Key on ui other cas no.

29505-79-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

29.3 g (0.100 mole) of 4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 4.74 g (0.0500 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 1.58 g (0.0500 mole) of paraformaldehyde (95% ) was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to form yellow precipitate. The yellow precipitate was obtaided by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of a condensate of 4-diazodiphenylamine with glyoxylic acid.formaldehyde.
[Compound]
Name
4-diazodiphenylamine hydrogensulfate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

32.3 g (0.100 mole) of 4'-methoxy-4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 6.64 g (0.0700 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 3.96 g (0.0900 mole) of acetaldehyde was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to give yellow precipitate. The yellow precipitate was obtained by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of of a condensate of 4'-methoxy-4-diazodiphenylamine with glyoxylic acid.acetaldehyde.
[Compound]
Name
4'-methoxy-4-diazodiphenylamine hydrogensulfate
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphate, dihydrogen
Reactant of Route 2
Phosphate, dihydrogen
Reactant of Route 3
Phosphate, dihydrogen
Reactant of Route 4
Phosphate, dihydrogen
Reactant of Route 5
Phosphate, dihydrogen
Reactant of Route 6
Phosphate, dihydrogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.